

A Technical Guide to 2R,4R-Sacubitril: An Isomeric Impurity of Sacubitril

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Compound of Interest

Compound Name: **2R,4R-Sacubitril**

Cat. No.: **B15602318**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2R,4R-Sacubitril**, a known stereoisomeric impurity of the active pharmaceutical ingredient Sacubitril. Sacubitril, a neprilysin inhibitor, is a key component of the combination drug Sacubitril/Valsartan, widely used in the treatment of heart failure. The control and characterization of impurities such as the 2R,4R isomer are critical for ensuring the quality, safety, and efficacy of the final drug product.

Core Data Presentation

This section summarizes the key chemical and physical properties of **2R,4R-Sacubitril**.

Property	Value	References
Chemical Name	4-[(2R,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid	[1][2]
Molecular Formula	C ₂₄ H ₂₉ NO ₅	[2]
Molecular Weight	411.49 g/mol	[2]
CAS Number	766480-48-2 or 2259708-00-2	[3][4]

Note on CAS Number Discrepancy: There is a noted inconsistency in the publicly available data regarding the CAS number for **2R,4R-Sacubitril**. Different suppliers and databases list either 766480-48-2 or 2259708-00-2. Researchers should verify the CAS number with their specific reference standard provider.

Experimental Protocols

The analysis and quantification of **2R,4R-Sacubitril** as an impurity in Sacubitril are typically performed using reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UHPLC). The following provides a generalized methodology based on published methods for the analysis of Sacubitril and its impurities.[\[5\]](#)[\[6\]](#)
[\[7\]](#)

Objective: To detect and quantify the **2R,4R-Sacubitril** impurity in a sample of Sacubitril.

Materials:

- Reference standard of **2R,4R-Sacubitril**
- Sacubitril active pharmaceutical ingredient (API) sample
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Phosphoric acid or a phosphate buffer (e.g., potassium dihydrogen phosphate)
- C18 reverse-phase HPLC or UHPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Instrumentation:

- HPLC or UHPLC system equipped with a UV or photodiode array (PDA) detector.

Chromatographic Conditions (Example):

- Mobile Phase A: Buffer solution (e.g., 0.1% phosphoric acid in water or a phosphate buffer at a specific pH).
- Mobile Phase B: Acetonitrile or a mixture of acetonitrile and methanol.
- Gradient Elution: A typical gradient would start with a higher percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the analytes. The exact gradient program would need to be optimized.
- Flow Rate: 1.0 mL/min for HPLC; may be lower for UHPLC.
- Column Temperature: 30-40 °C.
- Detection Wavelength: 254 nm.
- Injection Volume: 10-20 µL.

Procedure:

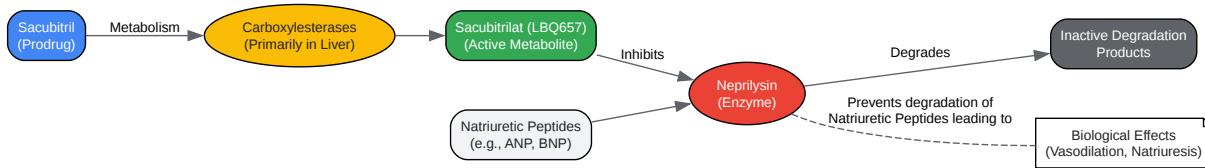
- Standard Solution Preparation: Prepare a stock solution of the **2R,4R-Sacubitril** reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile). Prepare a series of working standard solutions by diluting the stock solution to known concentrations.
- Sample Solution Preparation: Accurately weigh and dissolve the Sacubitril API sample in the diluent to a known concentration.
- Chromatographic Analysis: Inject the standard and sample solutions into the chromatograph.
- Identification and Quantification: The **2R,4R-Sacubitril** peak in the sample chromatogram is identified by comparing its retention time with that of the reference standard. The concentration of the impurity is determined by comparing the peak area of the impurity in the sample to the peak areas of the standard solutions.

Signaling and Metabolic Pathways

As an impurity, **2R,4R-Sacubitril** does not have a therapeutic signaling pathway. However, understanding the metabolic pathway of the parent drug, Sacubitril, is crucial for assessing the potential impact and fate of its isomers. Sacubitril is a prodrug that is rapidly converted to its

active metabolite, Sacubitrilat (LBQ657), by esterases in the liver.^{[8][9]} Sacubitrilat is a potent inhibitor of neprilysin, an enzyme responsible for the degradation of natriuretic peptides. The inhibition of neprilysin leads to increased levels of these peptides, resulting in vasodilation and natriuresis, which are beneficial in heart failure.^[3]

The following diagram illustrates the metabolic activation of Sacubitril.

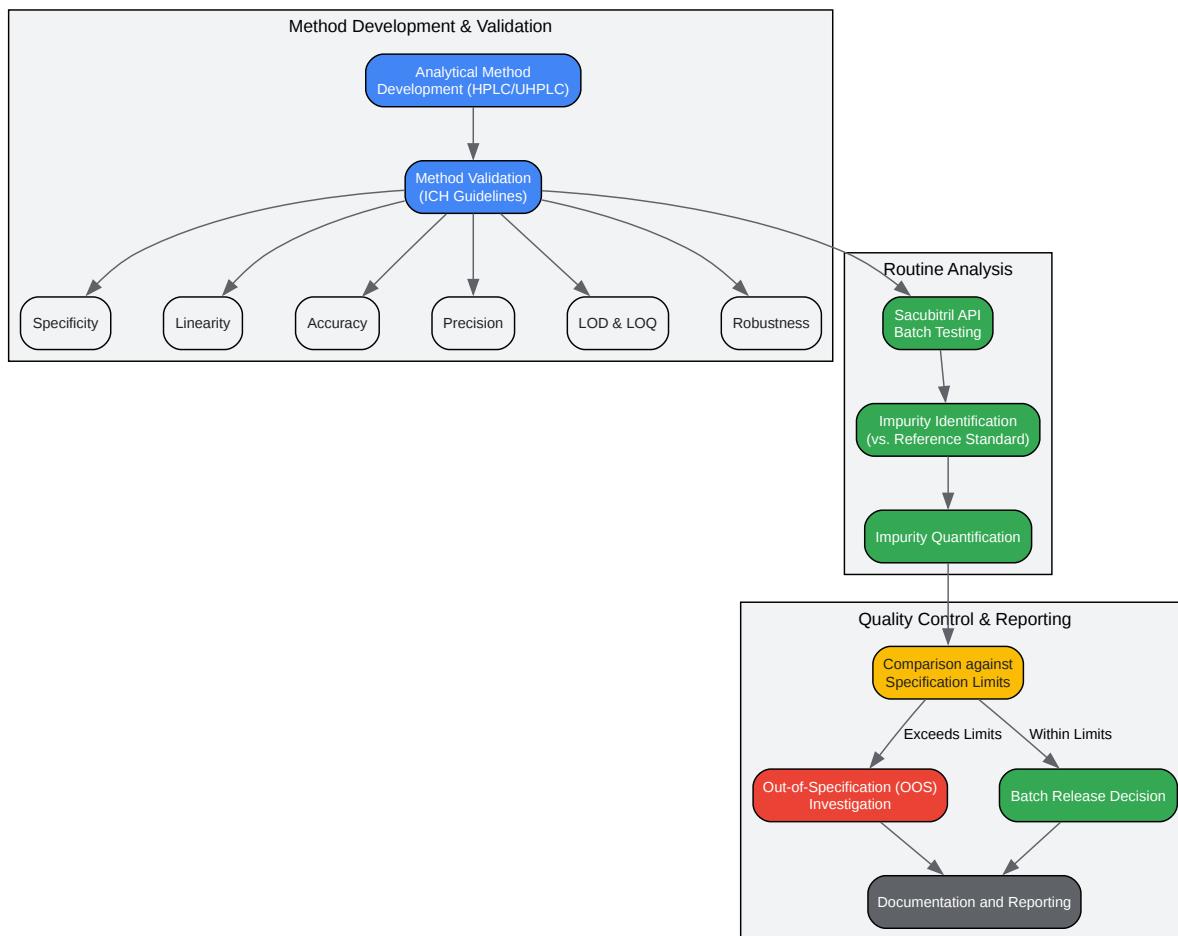


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Caption: Metabolic activation of Sacubitril to its active form, Sacubitrilat.

Logical Workflow for Impurity Analysis

The logical workflow for the analysis and control of **2R,4R-Sacubitril** as an impurity in Sacubitril involves several key stages, from method development to routine quality control.

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Caption: Workflow for the analysis and control of impurities in Sacubitril API.

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